molecular formula C26H25N3O2 B2360949 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 899966-23-5

2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide

カタログ番号: B2360949
CAS番号: 899966-23-5
分子量: 411.505
InChIキー: UQJFMXIKKILNAE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(7-methyl-2-oxo-3-((phenylamino)methyl)quinolin-1(2H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoline known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing insights from various studies.

  • Molecular Formula: C₁₈H₁₈N₂O
  • Molecular Weight: 290.35 g/mol
  • CAS Number: 932308-07-1

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been tested against:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer cells)

In a comparative study, the compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity. The mechanism of action was associated with the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
A278012.5Tubulin inhibition
MCF-710.3Cell cycle arrest

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Tubulin Polymerization: The compound binds to the β-tubulin subunit, disrupting microtubule formation.
  • Induction of Apoptosis: Following cell cycle arrest, apoptotic pathways are activated leading to programmed cell death.

For antimicrobial activity, it is suggested that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have documented the effectiveness of similar quinoline derivatives:

  • Study on Quinoline Derivatives: A series of quinoline derivatives were synthesized and evaluated for anticancer properties, showing that modifications in the phenyl ring significantly enhanced cytotoxicity.
  • Antimicrobial Evaluation: A comparative study on quinoline-based compounds indicated that those with electron-donating groups exhibited improved antimicrobial activity.

科学的研究の応用

Synthesis and Characterization

The synthesis of quinoline derivatives typically involves multi-step reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. In a study focusing on similar compounds, significant antibacterial activity was observed against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, with some compounds showing MIC values as low as 6.25 µg/ml, indicating promising candidates for future antibacterial agents .

CompoundTarget OrganismMIC Value (µg/ml)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosaNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to the compound were tested against the MCF-7 breast cancer cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin, with several showing strong activity at low concentrations .

CompoundCell LineIC50 Value (µM)Comparison Drug
7bMCF-710Doxorubicin
8aMCF-715Doxorubicin

Mechanistic Insights

The mechanism of action for quinoline derivatives often involves the inhibition of key enzymes or pathways in microbial or cancer cells. For example, some studies suggest that these compounds may interfere with DNA replication or protein synthesis in target organisms, leading to cell death.

Case Studies

Several case studies illustrate the efficacy of quinoline derivatives:

  • Antibacterial Study : A series of quinoline compounds were synthesized and screened for antibacterial activity against various pathogens. The results indicated a correlation between structural modifications and antimicrobial potency.
  • Anticancer Screening : In vitro assays on MCF-7 cells revealed that specific substitutions on the quinoline ring enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design.

特性

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-12-13-20-15-21(16-27-22-9-4-3-5-10-22)26(31)29(24(20)14-18)17-25(30)28-23-11-7-6-8-19(23)2/h3-15,27H,16-17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJFMXIKKILNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C)CNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。